Alpha-Estradiol-d2: A Comprehensive Technical Guide
Alpha-Estradiol-d2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological context of Alpha-Estradiol-d2. This deuterated analog of the endogenous estrogen, 17α-estradiol, serves as a critical tool in analytical and research settings, particularly in mass spectrometry-based quantification of steroid hormones.
Core Chemical Properties
Alpha-Estradiol-d2, also known as 17α-Estradiol-d2, is a stable isotope-labeled version of 17α-estradiol, a minor and weak endogenous steroidal estrogen.[1] The incorporation of two deuterium atoms provides a distinct mass shift, making it an ideal internal standard for precise and accurate quantification of its unlabeled counterpart in complex biological matrices.[2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂D₂O₂ | [3] |
| Molecular Weight | 274.4 g/mol | [3] |
| CAS Number | 81586-94-9 | [4][5] |
| IUPAC Name | (8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [3] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 176-180 °C (for unlabeled 17α-estradiol) | [7][8] |
| Boiling Point | 445.9 ± 45.0 °C at 760 mmHg (for unlabeled 17α-estradiol) | [7] |
| Density | 1.2 ± 0.1 g/cm³ (for unlabeled 17α-estradiol) | [7] |
| Solubility | Slightly soluble in chloroform and methanol. | |
| Isotopic Purity | ≥98 atom % D | [9] |
Structural Information
| Identifier | String |
| SMILES | [2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)C(=C1O)[2H] |
| InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i3D,10D |
Experimental Protocols
The primary application of Alpha-Estradiol-d2 is as an internal standard in quantitative mass spectrometry. Below are detailed methodologies for its synthesis and its use in a typical analytical workflow.
Synthesis of Alpha-Estradiol-d2
The synthesis of Alpha-Estradiol-d2 can be achieved through a multi-step process starting from estrone. The following is a representative protocol based on established chemical transformations for deuteration and stereoselective reduction.[10]
1. Deuteration of Estrone:
-
Objective: To introduce deuterium atoms at the C2 and C4 positions of the A-ring of estrone.
-
Procedure:
-
Dissolve estrone in a suitable deuterated solvent, such as deuterated methanol (MeOD), containing a deuterium source like deuterium oxide (D₂O) and a base catalyst (e.g., sodium deuteroxide, NaOD).
-
Heat the mixture under reflux for a sufficient period to allow for electrophilic aromatic substitution, where protons at the activated C2 and C4 positions are exchanged for deuterium atoms.
-
Monitor the reaction progress using techniques like ¹H NMR to observe the disappearance of the corresponding proton signals or by mass spectrometry to confirm the incorporation of deuterium.
-
Upon completion, neutralize the reaction mixture and extract the deuterated estrone using an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography or recrystallization.
-
2. Stereoselective Reduction to 17α-Estradiol-d2:
-
Objective: To reduce the C17 ketone of deuterated estrone to a hydroxyl group with the desired alpha stereochemistry.
-
Procedure:
-
Dissolve the deuterated estrone in an appropriate solvent (e.g., toluene or isopropanol).
-
Add a metal alkoxide catalyst, such as aluminum isopropoxide, for the Meerwein-Ponndorf-Verley reduction.
-
Reflux the reaction mixture. This reduction favors the formation of the thermodynamically more stable 17α-alcohol.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction and extract the Alpha-Estradiol-d2.
-
Purify the final product using column chromatography to separate it from any unreacted starting material and the 17β-isomer.
-
Quantification of 17α-Estradiol in Biological Samples using LC-MS/MS
Alpha-Estradiol-d2 is employed as an internal standard to correct for matrix effects and variations in sample preparation and instrument response in LC-MS/MS assays.[11][12][13]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Objective: To extract 17α-estradiol from a biological matrix (e.g., serum, plasma) and spike it with a known amount of Alpha-Estradiol-d2.
-
Procedure:
-
To a known volume of the biological sample (e.g., 500 µL of serum), add a precise amount of Alpha-Estradiol-d2 solution in a suitable solvent (e.g., methanol).
-
Vortex the sample to ensure thorough mixing.
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Add an extraction solvent (e.g., methyl tert-butyl ether, MTBE) to the supernatant, vortex vigorously, and centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the steroids to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate 17α-estradiol and Alpha-Estradiol-d2 and quantify them using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
17α-Estradiol: Precursor ion (e.g., m/z 271.2) → Product ion(s).
-
Alpha-Estradiol-d2: Precursor ion (e.g., m/z 273.2) → Corresponding product ion(s).
-
-
-
Quantification: The concentration of 17α-estradiol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (Alpha-Estradiol-d2) against a calibration curve prepared with known concentrations of 17α-estradiol and a fixed concentration of the internal standard.
Biological Role and Signaling Pathways
17α-estradiol is a stereoisomer of the potent estrogen, 17β-estradiol. It is considered a weak estrogen, exhibiting significantly lower binding affinity for the classical estrogen receptors, ERα and ERβ, compared to 17β-estradiol.[1] Despite its weaker activity, 17α-estradiol can still elicit biological responses by activating the same signaling pathways as other estrogens, albeit typically requiring higher concentrations.
The biological effects of estrogens are mediated through two main pathways:
-
Genomic (Nuclear-Initiated) Pathway: This classical pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.
-
Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs is located at the plasma membrane. Binding of estrogen to these membrane ERs can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. These rapid signaling events can influence various cellular processes, including cell proliferation, migration, and survival, and can also cross-talk with the genomic pathway.
The deuteration of Alpha-Estradiol-d2 is not expected to significantly alter its biological activity or interaction with these signaling pathways, as the carbon-deuterium bond is chemically very similar to the carbon-proton bond. Its primary utility remains as a chemically identical, but mass-differentiated, internal standard for analytical purposes.
References
- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. 17alpha-Estradiol-2,4-D2 | C18H24O2 | CID 90477423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 17Alpha-Estradiol-2,4-d2 | LGC Standards [lgcstandards.com]
- 5. 17alpha-Estradiol D2 (2,4-D2) | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 17alpha-Estradiol | CAS#:57-91-0 | Chemsrc [chemsrc.com]
- 8. Estradiol | 57-91-0 [chemicalbook.com]
- 9. 17alpha-Estradiol-2,4-d2 | LGC Standards [lgcstandards.com]
- 10. benchchem.com [benchchem.com]
- 11. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synnovis.co.uk [synnovis.co.uk]
- 13. benchchem.com [benchchem.com]
